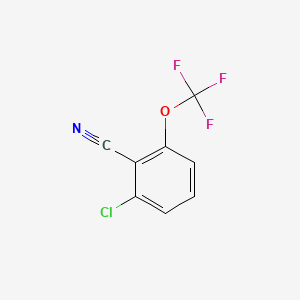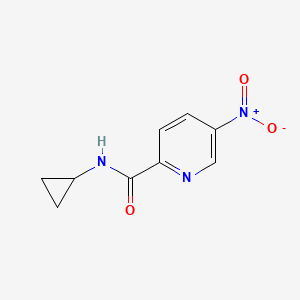
2-クロロ-6-(トリフルオロメトキシ)ベンゾニトリル
説明
2-Chloro-6-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3ClF3NO . It is a liquid with a molecular weight of 221.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethoxy)benzonitrile is 1S/C8H3ClF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
2-Chloro-6-(trifluoromethoxy)benzonitrile is a liquid at room temperature . It should be stored in a dry environment between 2-8°C .科学的研究の応用
医薬品研究
2-クロロ-6-(トリフルオロメトキシ)ベンゾニトリル: は、さまざまな医薬品化合物の合成に使用されます。 トリフルオロメトキシ基は、その親油性のために特に重要であり、薬物のバイオアベイラビリティを向上させる可能性があります 。この化合物は、特に細胞膜透過性の向上が有益な疾患を標的とする新しい医薬品分子の開発における前駆体として役立つ可能性があります。
材料科学
材料科学では、2-クロロ-6-(トリフルオロメトキシ)ベンゾニトリルは、高度な材料の合成に使用できます。 そのユニークな化学構造は、分解に対する抵抗性の向上または熱安定性の向上などの特定の特性を持つポリマーを作成する際に不可欠となる可能性があります .
化学合成
この化合物は、より複雑な化学物質の調製のための中間体として機能し、有機合成において重要な役割を果たします。 その反応性ニトリル基はさまざまな変換を可能にするため、多段階合成経路における汎用性の高いビルディングブロックとなっています .
クロマトグラフィー研究
2-クロロ-6-(トリフルオロメトキシ)ベンゾニトリル: は、その独特の化学的特徴のために、クロマトグラフィー分析において標準または参照化合物として使用できます。 機器の校正または新しいクロマトグラフィー方法の開発に役立ちます .
分析アプリケーション
分析化学では、この化合物の明確に定義された構造と特性により、NMRや質量分析などのさまざまな分光法で校正標準として使用でき、複雑な混合物の正確な分析に役立ちます .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
生化学分析
Biochemical Properties
2-Chloro-6-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethoxy)benzonitrile on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt normal cell signaling, leading to changes in gene expression patterns and metabolic activities. These changes can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethoxy)benzonitrile exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trifluoromethoxy)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethoxy)benzonitrile vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism. Understanding these dosage effects is crucial for determining safe and effective usage .
Metabolic Pathways
2-Chloro-6-(trifluoromethoxy)benzonitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, influencing energy production, biosynthesis, and other essential processes .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-(trifluoromethoxy)benzonitrile is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can significantly impact its overall effects on the organism .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethoxy)benzonitrile is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular functions .
特性
IUPAC Name |
2-chloro-6-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGETPKMRGTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)




![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)


![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
